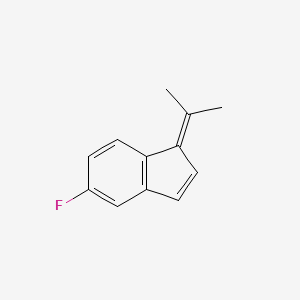

5-Fluoro-1-(propan-2-ylidene)-1H-indene

Descripción

5-Fluoro-1-(propan-2-ylidene)-1H-indene is a fluorinated indene derivative characterized by a propan-2-ylidene substituent at position 1 and a fluorine atom at position 4. Indenes are bicyclic aromatic hydrocarbons with a fused benzene and cyclopentene ring. This compound is of interest in materials science and medicinal chemistry due to its unique electronic and steric properties .

Propiedades

Número CAS |

819871-61-9 |

|---|---|

Fórmula molecular |

C12H11F |

Peso molecular |

174.21 g/mol |

Nombre IUPAC |

5-fluoro-1-propan-2-ylideneindene |

InChI |

InChI=1S/C12H11F/c1-8(2)11-5-3-9-7-10(13)4-6-12(9)11/h3-7H,1-2H3 |

Clave InChI |

SICLNVQXDGJNSJ-UHFFFAOYSA-N |

SMILES canónico |

CC(=C1C=CC2=C1C=CC(=C2)F)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-(propan-2-ylidene)-1H-indene typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated benzene derivatives and suitable alkylating agents.

Alkylation: The propan-2-ylidene group can be introduced via alkylation reactions using reagents like isopropyl bromide or isopropyl chloride in the presence of a strong base such as potassium tert-butoxide.

Cyclization: The final step involves cyclization to form the indene ring structure, which can be achieved through intramolecular Friedel-Crafts acylation or other cyclization methods.

Industrial Production Methods

Industrial production of 5-Fluoro-1-(propan-2-ylidene)-1H-indene may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance reaction efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

5-Fluoro-1-(propan-2-ylidene)-1H-indene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound to its corresponding alcohols or alkanes.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, alkanes

Substitution: Amino derivatives, thio derivatives

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the most significant applications of 5-Fluoro-1-(propan-2-ylidene)-1H-indene is in the development of anticancer agents. Studies have demonstrated that derivatives of indenes, including this compound, can exhibit cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 5-Fluoro-1-(propan-2-ylidene)-1H-indene derivative | MOLT-3 (acute lymphoblastic leukemia) | 12.53 |

| 5-Fluoro-1-(propan-2-ylidene)-1H-indene derivative | HepG2 (hepatoblastoma) | 15.72 |

These results indicate promising antitumor activity, warranting further investigation into structure-activity relationships to optimize efficacy.

Cannabinoid Receptor Agonists

Research has also focused on the potential of indene derivatives as selective cannabinoid receptor agonists. Specifically, modifications to the indene structure have shown promise in enhancing affinity for the cannabinoid 1 receptor (CB1R), which is significant for developing therapeutic agents for pain management without central nervous system side effects .

Material Science Applications

In addition to pharmaceutical applications, 5-Fluoro-1-(propan-2-ylidene)-1H-indene is being explored in material science for its potential use in organic electronics and photonic devices. The compound's ability to form stable films and its electronic properties make it a candidate for:

- Organic light-emitting diodes (OLEDs)

- Organic photovoltaics (OPVs)

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A study evaluated the anticancer properties of a series of indene derivatives, including 5-Fluoro-1-(propan-2-ylidene)-1H-indene. The compounds were synthesized via a multi-step process involving cyclization reactions followed by purification techniques such as column chromatography. The resulting compounds were tested against a panel of cancer cell lines using standard protocols established by the National Cancer Institute (NCI).

Results:

The study found that certain derivatives exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth. Further molecular docking studies suggested potential binding interactions with key proteins involved in cancer progression.

Case Study 2: Development of Cannabinoid Agonists

Another research initiative focused on modifying indenes to create selective CB1R agonists. The study synthesized several derivatives and assessed their pharmacokinetic profiles, demonstrating that modifications to the 5-fluoro group enhanced metabolic stability and peripheral selectivity.

Results:

The findings indicated that these derivatives could serve as effective analgesics with minimized central nervous system effects, highlighting their therapeutic potential in pain management .

Mecanismo De Acción

The mechanism of action of 5-Fluoro-1-(propan-2-ylidene)-1H-indene involves its interaction with specific molecular targets and pathways. The fluorine atom and the propan-2-ylidene group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular signaling.

DNA Interaction: Interacting with DNA to induce changes in gene expression and cellular function.

Comparación Con Compuestos Similares

Structural Variations and Substituent Effects

a. 6-Fluoro-3-phenyl-1H-indene-2-carbaldehyde

- Structure : Fluorine at position 6, phenyl at position 3, and a formyl group at position 2.

- Synthesis: Derived from 5-fluoro-1-indanone via Grignard reaction with phenylmagnesium bromide, yielding 84% over two steps .

- Properties : Light yellow solid (Rf = 0.41 in pentane:Et2O), contrasting with the target compound’s propan-2-ylidene group, which lacks polar functional groups like aldehydes.

b. 1H-Indene, 5-Fluoro-2-methyl-1-(4-methylphenyl) (CAS: 798553-56-7)

- Structure : Methyl at position 2 and 4-methylphenyl at position 1.

c. 1H-Indene, 3-phenyl-1-(1-phenyl-1-propen-1-yl)

- Structure : Propenyl substituent at position 1 and phenyl at position 3.

d. 1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine

- Structure : Partially saturated indene with an amine substituent.

- Properties: The amine group introduces hydrogen-bonding capacity and basicity, contrasting with the non-polar propan-2-ylidene group in the target compound .

Physicochemical Properties

Actividad Biológica

5-Fluoro-1-(propan-2-ylidene)-1H-indene is a fluorinated derivative of indene that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-Fluoro-1-(propan-2-ylidene)-1H-indene features a unique structure characterized by a fluorine atom at the 5th position and a propan-2-ylidene group at the 1st position. This configuration contributes to its distinct chemical reactivity and biological properties. The presence of the fluorine atom enhances the compound's binding affinity to various biological targets, potentially influencing enzyme or receptor activities.

Synthesis

The synthesis of 5-Fluoro-1-(propan-2-ylidene)-1H-indene typically involves several steps, often starting from commercially available indenes or related compounds. The general synthetic route includes:

- Formation of the Indene Core : Utilizing a base-catalyzed reaction to form the indene structure.

- Fluorination : Introducing the fluorine atom through electrophilic fluorination methods.

- Alkylation : Attaching the propan-2-ylidene group via nucleophilic substitution.

Anticancer Activity

Research indicates that compounds similar to 5-Fluoro-1-(propan-2-ylidene)-1H-indene exhibit significant anticancer properties. For instance, studies have shown that fluorinated indenes can inhibit the proliferation of various cancer cell lines, including leukemia and solid tumors. A notable study evaluated the cytotoxic effects of related compounds against L1210 mouse leukemia cells, demonstrating potent inhibition with IC50 values in the nanomolar range .

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| 5-Fluoro-1-(propan-2-ylidene)-1H-indene | L1210 (mouse leukemia) | <50 | Intracellular release of active metabolites |

| 6-Fluoro-1-(methylidene)-1H-indene | A549 (lung carcinoma) | 100 | Apoptosis induction |

| 6-Fluoro-1-(ethylidene)-1H-indene | MCF7 (breast carcinoma) | 75 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial potential of 5-Fluoro-1-(propan-2-ylidene)-1H-indene has also been explored. Preliminary studies suggest that similar compounds exhibit varying levels of antimicrobial activity against both gram-positive and gram-negative bacteria. The structural features, particularly the electronegative fluorine atom, may enhance interactions with bacterial enzymes or receptors, leading to increased efficacy .

The mechanisms underlying the biological activity of 5-Fluoro-1-(propan-2-ylidene)-1H-indene are multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell metabolism or bacterial growth.

- Receptor Modulation : Fluorinated compounds often exhibit altered binding profiles to various receptors, potentially modulating their activity and leading to therapeutic effects.

- Induction of Apoptosis : Evidence suggests that related compounds can trigger apoptotic pathways in cancer cells, contributing to their anticancer properties .

Case Studies

Several case studies have highlighted the biological activity of compounds related to 5-Fluoro-1-(propan-2-ylidene)-1H-indene:

- A study on 6-Fluoro-1-(methylidene)-1H-indene demonstrated significant cytotoxic effects against multiple tumor cell lines, reinforcing the potential for fluorinated indenes in cancer therapy .

- Another investigation focused on antimicrobial assays , where derivatives showed promising results against common pathogens, suggesting potential applications in infectious disease treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.